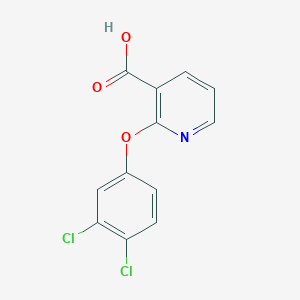

2-(3,4-Dichlorophenoxy)nicotinic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl2NO3 |

|---|---|

Molecular Weight |

284.09 g/mol |

IUPAC Name |

2-(3,4-dichlorophenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7Cl2NO3/c13-9-4-3-7(6-10(9)14)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |

InChI Key |

SSPKENFUPDMDRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,4 Dichlorophenoxy Nicotinic Acid and Its Analogues

Strategic Approaches for Incorporating the Dichlorophenoxy Moiety

The introduction of the 3,4-dichlorophenoxy group onto the nicotinic acid ring is a critical step in the synthesis of the target molecule. This is typically achieved through reactions that form a carbon-oxygen bond between the two aromatic systems.

A primary strategy for forging the ether linkage in 2-(3,4-Dichlorophenoxy)nicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic rings, such as the pyridine (B92270) ring in nicotinic acid, especially when an activating group is present. nih.gov In this context, a nicotinic acid derivative bearing a suitable leaving group at the 2-position is reacted with 3,4-dichlorophenol.

The reaction mechanism involves the attack of the 3,4-dichlorophenoxide ion (the nucleophile) on the carbon atom bearing the leaving group on the pyridine ring. The presence of the ring nitrogen atom helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, facilitating the substitution. nih.gov Halogens are common leaving groups, and their displacement is a key step in the synthesis of many functional materials and heterocyclic compounds. nih.gov The reactivity in SNAr reactions on pyridine and related heterocycles is a well-established principle in medicinal and agrochemical synthesis. nih.gov

A typical reaction scheme is presented below:

Reaction Scheme for SNAr Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

To improve solubility, prevent side reactions, or facilitate purification, the carboxylic acid group of the nicotinic acid precursor is often protected as an ester prior to the SNAr reaction. atlantis-press.comresearchgate.net This multi-step approach involves an initial esterification of the starting material, such as 2-chloronicotinic acid, followed by the nucleophilic substitution reaction with 3,4-dichlorophenol, and a final hydrolysis step to liberate the carboxylic acid. atlantis-press.comresearchgate.net

An example of this multi-step pathway is outlined in the following table:

Esterification-Substitution-Hydrolysis Pathway

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | 2-Chloronicotinic Acid, Methanol | (COCl)2, DMF, Triethylamine | Methyl 2-chloronicotinate |

| 2. SNAr | Methyl 2-chloronicotinate, 3,4-Dichlorophenol | Base (e.g., K2CO3) | Methyl 2-(3,4-Dichlorophenoxy)nicotinate |

Synthesis of Specific Analogues and Key Intermediates

The synthesis of analogues and the preparation of key intermediates are crucial for developing a comprehensive understanding of the structure-activity relationships of this compound.

2-Chloronicotinic acid (2-CNA) is a pivotal intermediate in the synthesis of this compound and its derivatives. wikipedia.orgresearchgate.net It serves as an accessible and reactive platform for introducing various substituents at the 2-position of the pyridine ring via nucleophilic substitution. 2-CNA can be synthesized from nicotinic acid through methods such as oxidation to the N-oxide followed by chlorination. semanticscholar.orgpatsnap.com

The chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing carboxylic acid group and the ring nitrogen. This makes 2-CNA an ideal starting material for reacting with phenols, amines, and other nucleophiles to create a library of nicotinic acid analogues. atlantis-press.comresearchgate.net The synthesis of this compound is a prime example of its utility, where the chloro group is displaced by 3,4-dichlorophenoxide. atlantis-press.comwikipedia.org

Hydrazone derivatives represent an important class of nicotinic acid analogues that are synthesized to explore their chemical and biological properties. nih.govresearchgate.net The synthesis of these derivatives typically begins with the conversion of a nicotinic acid compound, such as this compound, into its corresponding hydrazide.

This is achieved by first converting the carboxylic acid to a more reactive form, like an ester or an acyl chloride, and then reacting it with hydrazine hydrate (NH2NH2·H2O). mdpi.comgoogle.com The resulting nicotinic acid hydrazide possesses a reactive -NHNH2 group. mdpi.com This hydrazide can then be condensed with a variety of aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding hydrazone derivatives. nih.govresearchgate.net These derivatives are characterized by the presence of the azomethine (–NHN=CH–) group. nih.gov

The general synthetic scheme is as follows:

General Synthesis of Nicotinic Acid Hydrazones

| Step | Reaction | Description |

|---|---|---|

| 1 | Hydrazinolysis | The nicotinic acid ester is reacted with hydrazine hydrate to form the nicotinic acid hydrazide. |

Characterization Techniques for Synthesized Compounds

The unambiguous identification and structural confirmation of this compound and its analogues are accomplished using a suite of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable tools for elucidating the molecular structure. nih.gov 1H NMR provides information about the chemical environment of protons, their multiplicity, and their proximity to one another, allowing for the assignment of protons on the pyridine and dichlorophenyl rings. mdpi.com 13C NMR identifies the number of unique carbon atoms and their chemical environments within the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. atlantis-press.com Techniques like Electrospray Ionization (ESI-MS) are commonly employed to obtain the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands can confirm the presence of the carboxylic acid O-H and C=O stretches, the C-O-C ether linkage, and the C-Cl bonds, as well as vibrations associated with the aromatic rings. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the compound's purity and elemental composition. nih.gov

A summary of typical characterization data is provided in the table below.

Spectroscopic and Analytical Data for Characterization

| Technique | Information Obtained | Typical Observations for Nicotinic Acid Derivatives |

|---|---|---|

| 1H NMR | Proton environment, coupling | Signals in the aromatic region (δ 7-9 ppm) for pyridine and phenyl protons. mdpi.com |

| 13C NMR | Carbon skeleton | Resonances for carboxylic acid carbon (δ ~160-170 ppm), aromatic carbons. mdpi.com |

| IR Spectroscopy | Functional groups | C=O stretch (~1700 cm-1), O-H stretch (~2500-3300 cm-1), C-O-C stretch (~1200-1300 cm-1). nih.gov |

| Mass Spectrometry | Molecular weight, formula | Molecular ion peak [M+H]+ or [M-H]- corresponding to the calculated mass. researchgate.net |

Advanced Spectroscopic Analysis (e.g., ¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The ¹H NMR spectrum of this compound is anticipated to display a distinct set of signals corresponding to the aromatic protons of both the pyridine and the dichlorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group, the ether linkage, and the chlorine atoms.

The protons on the nicotinic acid ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton at the 6-position of the pyridine ring is likely to be the most deshielded due to its proximity to the nitrogen atom, appearing as a doublet. The protons at the 4- and 5-positions will also present as distinct multiplets, with their exact chemical shifts and coupling patterns determined by their spatial relationships.

The protons of the 3,4-dichlorophenyl ring are expected to resonate in the aromatic region as well. The proton at the 2-position, ortho to the ether linkage, will likely appear as a doublet. The proton at the 5-position, meta to the ether linkage and ortho to a chlorine atom, is expected to be a doublet of doublets. The proton at the 6-position, ortho to a chlorine atom, should appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 8.5 - 8.8 | Doublet |

| H-4 (Pyridine) | 8.2 - 8.5 | Doublet of Doublets |

| H-5 (Pyridine) | 7.4 - 7.7 | Doublet of Doublets |

| H-2' (Dichlorophenyl) | 7.2 - 7.5 | Doublet |

| H-5' (Dichlorophenyl) | 7.0 - 7.3 | Doublet of Doublets |

| H-6' (Dichlorophenyl) | 7.5 - 7.8 | Doublet |

Note: Predicted values are based on the analysis of related structures and are subject to solvent effects.

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. It is expected to show 12 distinct signals, corresponding to the 11 carbon atoms of the aromatic rings and the carboxylic acid carbon.

The carbonyl carbon of the carboxylic acid group is anticipated to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring will resonate between 120 and 155 ppm, with the carbon attached to the ether linkage (C-2) and the carbon adjacent to the nitrogen (C-6) being the most downfield. The carbons of the dichlorophenyl ring are expected to appear in a similar range, with the carbons bearing the chlorine atoms and the ether linkage showing higher chemical shifts due to the deshielding effects of these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-2 (Pyridine) | 155 - 160 |

| C-6 (Pyridine) | 150 - 155 |

| C-4 (Pyridine) | 140 - 145 |

| C-3 (Pyridine) | 130 - 135 |

| C-5 (Pyridine) | 120 - 125 |

| C-1' (Dichlorophenyl) | 150 - 155 |

| C-4' (Dichlorophenyl) | 130 - 135 |

| C-3' (Dichlorophenyl) | 125 - 130 |

| C-6' (Dichlorophenyl) | 120 - 125 |

| C-2' (Dichlorophenyl) | 115 - 120 |

Note: Predicted values are based on the analysis of related structures and are subject to solvent effects.

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700-1730 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and dichlorophenyl rings will be observed in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage will likely show a characteristic absorption band around 1200-1250 cm⁻¹. Finally, the C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O (Ether) | 1200 - 1250 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 will be observed.

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the dichlorophenoxy and nicotinic acid moieties. Decarboxylation (loss of CO₂) from the molecular ion or fragment ions is also a probable fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₇Cl₂NO₃]⁺ | (Molecular Weight) | Molecular Ion |

| [C₆H₃Cl₂O]⁺ | 162 | Dichlorophenoxy cation |

| [C₆H₄NO₂]⁺ | 122 | Nicotinic acid cation |

| [M - COOH]⁺ | (MW - 45) | Loss of carboxylic acid group |

Structural Elucidation via X-ray Crystallography (for related crystal structures)

While a crystal structure for this compound itself is not publicly available, insights into its three-dimensional arrangement and intermolecular interactions can be gleaned from the crystallographic studies of analogous compounds. A relevant example is the crystal structure of 2-(3,4-dimethyl-phenylamino)-nicotinic acid. uky.edu

In the crystal structure of this analogue, the molecules are observed to form one-dimensional chains through hydrogen bonding between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule. uky.edu This head-to-tail arrangement is a common motif in the crystal packing of nicotinic acid derivatives. The dihedral angle between the nicotinic acid ring and the substituted phenyl ring is a critical conformational parameter. In the case of 2-(3,4-dimethyl-phenylamino)-nicotinic acid, the molecule is nearly planar. uky.edu

Table 5: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Nicotinic Acid |

| 2,4-Dichlorophenoxyacetic Acid |

Elucidation of Structure Activity Relationships Sar

Influence of the Dichlorophenoxy Substituent Position and Pattern on Biological Activity

The positioning of chlorine atoms on the phenoxy ring is a critical determinant of biological activity. While research on 2-(phenoxy)nicotinic acids is specific, broader principles can be drawn from studies on structurally related chlorophenoxy acid compounds, such as the widely studied phenoxyacetic acid herbicides. nih.gov In these compounds, the number and location of chlorine substituents on the aromatic ring significantly affect their physicochemical properties and biological efficacy. nih.gov

For instance, in the case of dichlorophenoxyacetic acid, the relative positions of the two chlorine atoms alter the electronic charge distribution across the aromatic ring. nih.gov A comparison between 2,4-dichloro and 2,3-dichloro isomers shows that proximity of substituents, as in the 2,3-dichloro arrangement, has a greater effect on disturbing the electronic charge distribution. nih.gov Conversely, the charge distribution in a 2,4-dichlorophenoxyacetic acid molecule is more uniform and stable. nih.gov This alteration in electronic properties directly impacts the molecule's ability to interact with its biological target. Studies on the auxinic activity of 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogues have established a strong correlation between the chemical structure and the capacity to induce a biological response, such as somatic embryogenesis in plants. nih.gov The specific 3,4-dichloro pattern in 2-(3,4-Dichlorophenoxy)nicotinic acid would similarly confer a distinct electronic profile that is crucial for its specific biological interactions.

Table 1: Comparison of Biological Activity Based on Substituent Patterns in Analogous Compounds

| Compound Class | Substituent Pattern | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Dichlorophenoxyacetic Acids | 2,4-dichloro | High auxinic activity; stable electronic charge distribution. | nih.govnih.gov |

| Dichlorophenoxyacetic Acids | 2,3-dichloro | Greater disturbance of electronic charge distribution due to substituent proximity. | nih.gov |

| Dichlorophenoxyacetic Acids | 3,4-dichloro | Confers a unique electronic profile influencing target interaction. | N/A |

Impact of the Nicotinic Acid Core on Receptor Binding and Biological Response

The nicotinic acid (niacin, vitamin B3) core is fundamental to the molecule's interaction with specific receptors. Nicotinic acid itself is known to bind to a specific G-protein-coupled receptor, GPR109A (also known as HM74A in humans), which is notably expressed in adipocytes and immune cells. caldic.com Activation of this receptor in fat cells inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. caldic.comnih.gov This cascade ultimately suppresses lipolysis, which is the basis for nicotinic acid's lipid-lowering effects. nih.gov Therefore, the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring of the nicotinic acid core are essential pharmacophoric features for binding to and activating the GPR109A receptor.

Beyond this specific receptor, the pyridine ring of nicotinic acid analogues is also crucial for interactions with other targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). For nAChR agonists like nicotine (B1678760), the nitrogen in the pyridine-like ring is critical. It can participate in a strong cation-π interaction with aromatic amino acid residues, such as tryptophan, within the receptor's binding site. nih.gov Additionally, the protonated nitrogen can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. nih.gov While this compound is structurally distinct from classical nAChR agonists, the presence of the nicotinic acid core provides the potential for similar types of molecular interactions, depending on the specific biological target.

Systematic Modifications of Side Chains and Heterocyclic Systems in Nicotinic Acid Analogues

Systematic modification of the nicotinic acid scaffold has led to the development of derivatives with a wide range of biological activities, demonstrating the core's versatility.

Modifications of the Carboxylic Acid Group: The carboxylic acid functional group is a common starting point for modification. Converting it into amides, esters, or incorporating it into new heterocyclic systems like 1,3,4-oxadiazolines can dramatically alter the compound's biological profile. For example, a series of nicotinic acid-derived acylhydrazones and their cyclized 3-acetyl-1,3,4-oxadiazoline derivatives were synthesized and tested for antimicrobial activity. mdpi.com In this study, certain acylhydrazones showed potent activity against Gram-positive bacteria, whereas the corresponding oxadiazoline derivatives were more active against fungal strains. mdpi.com This suggests that the nature of the side chain directly influences the spectrum of biological activity.

Substitutions on the Pyridine Ring: Adding substituents to the pyridine ring of nicotinic acid is another key strategy for modulating activity. In the development of novel fungicides, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized with various substituents on the pyridine ring. nih.gov The results showed that compounds with 5,6-dichloro substitution exhibited significantly higher fungicidal activity against cucumber downy mildew compared to other substitution patterns. nih.gov This highlights that, much like the phenoxy ring, the substitution pattern on the nicotinic acid core itself is a critical factor in determining efficacy and selectivity.

Table 2: Effect of Systematic Modifications on the Biological Activity of Nicotinic Acid Analogues

| Modification Type | Example of Derivative | Resulting Biological Activity | Reference |

|---|---|---|---|

| Carboxylic Acid to Acylhydrazone | Nicotinic acid acylhydrazone with a 5-nitrofuran substituent | High activity against Gram-positive bacteria (e.g., Staphylococcus epidermidis). | mdpi.com |

| Acylhydrazone to Oxadiazoline | 3-acetyl-1,3,4-oxadiazoline with a 5-nitrofuran substituent | High activity against fungal strains (e.g., Candida albicans). | mdpi.com |

| Pyridine Ring Substitution | N-(thiophen-2-yl) nicotinamide with 5,6-dichloro substitution | Potent fungicidal activity against cucumber downy mildew. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of activity for new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts.

For nicotinic acid analogues and related heterocyclic compounds, QSAR models have been developed to predict their activity against various targets. These models typically use molecular descriptors that quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov

Two-dimensional (2D)-QSAR models are built using descriptors derived from the 2D representation of the molecule. These descriptors can include topological indices, molecular weight, counts of specific atom types or functional groups, and descriptors related to molecular surface area. nih.gov Genetic algorithm-based multiple linear regression (GA-MLR) is a common technique used to develop robust 2D-QSAR models. shd-pub.org.rs

Studies on various inhibitors have shown that 2D-QSAR models can effectively predict biological activity. For example, a 2D-QSAR model for diphenylpyridylethanamine derivatives identified descriptors related to polar surface area and solvation energy as important features for defining activity. nih.gov Another study on pyrazole (B372694) derivatives highlighted the significance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments in predicting acetylcholinesterase inhibition. shd-pub.org.rs These approaches, which rely on the 2D "image" of the molecule, provide valuable insights into the structural requirements for activity without the computational expense of 3D methods.

While 2D-QSAR is useful, biological activity is fundamentally a three-dimensional (3D) phenomenon. The specific 3D shape, or conformation, of a molecule determines how well it can fit into a receptor's binding pocket. Conformational analysis is therefore a crucial component of SAR and 3D-QSAR studies.

For molecules with rotatable bonds, like the ether linkage in this compound, multiple conformations are possible. Theoretical calculations on related phenoxyacetic acids have shown that certain conformations are energetically favored. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), explicitly account for the 3D structure. In CoMFA, molecules in a dataset are aligned based on a common scaffold, and their steric and electrostatic fields are calculated and correlated with biological activity. nih.govshd-pub.org.rs The resulting contour maps visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a detailed 3D roadmap for molecular design. nih.gov The success of these models underscores the critical importance of molecular shape and electronic field distribution in receptor binding and biological response.

Mechanistic Investigations of Biological Activities

Herbicidal and Plant Growth Regulatory Mechanisms

The herbicidal and plant growth regulatory effects of compounds structurally related to 2-(3,4-Dichlorophenoxy)nicotinic Acid, such as the phenoxy herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-established. These compounds function as synthetic auxins, which are a class of plant growth regulators. mt.govwikipedia.org

As a synthetic auxin, this compound is presumed to mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, this mimicry leads to a cascade of disruptive physiological processes in susceptible plants. researchgate.netontario.ca The compound is likely absorbed through the leaves and translocated to the meristematic tissues, where it induces uncontrolled and unsustainable growth. mt.govwikipedia.org

This abnormal growth is characterized by several key physiological disruptions:

Uncontrolled Cell Division and Elongation: The compound is expected to cause rapid and disorganized cell division and elongation, leading to symptoms like stem curl-over, leaf withering, and eventual plant death. mt.govwikipedia.org

Disruption of Vascular Tissues: Damage to the vascular tissues is a common effect of auxinic herbicides, impairing the transport of water and nutrients throughout the plant. researchgate.net

Altered Protein Synthesis and Cell Wall Plasticity: An abnormal increase in protein synthesis and enhanced cell wall plasticity are also characteristic effects that contribute to the unsustainable growth observed in affected plants. researchgate.netresearchgate.net

A related compound, 2-(3,4-dichlorophenoxy)triethylamine (DCPTA), has been shown to improve photosynthetic efficiency and enhance stress resistance in crops, highlighting the diverse plant growth regulatory effects that can be achieved by modifying the core structure. agriplantgrowth.commdpi.com

A key feature of phenoxy herbicides like 2,4-D is their selective action, primarily targeting broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) relatively unharmed. mt.govwikipedia.orgresearchgate.net This selectivity is a crucial aspect of their agricultural utility, allowing for weed control in cereal crops, lawns, and pastures. wikipedia.org The basis for this selectivity lies in differences in plant anatomy, physiology, and metabolism between dicots and monocots, which affect the uptake, translocation, and detoxification of the herbicide. It is therefore plausible that this compound would exhibit similar selective herbicidal properties.

| Physiological Process | Effect on Susceptible Dicot Plants | Effect on Tolerant Monocot Plants |

|---|---|---|

| Cell Division & Elongation | Uncontrolled and rapid | Minimal to no effect |

| Vascular Tissue Integrity | Damaged | Largely unaffected |

| Ethylene Production | Significantly increased | Slight to no increase |

| Overall Plant Response | Death | Survival |

Insecticidal Activity and Target Interactions

The nicotinic acid moiety of this compound suggests a potential for interaction with insect nervous systems, particularly with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Insecticides that act on nAChRs, such as neonicotinoids, are known to be potent neurotoxins for insects. nih.gov These compounds typically act as agonists of nAChRs, leading to overstimulation of the central nervous system. nih.gov This overstimulation results in hyperactivity, paralysis, and ultimately the death of the insect. scienceopen.com While the specific neurophysiological effects of this compound on insects have not been documented, its structural similarity to nicotinic acid suggests a potential for similar modes of action.

Insect nAChRs are ligand-gated ion channels that are crucial for fast synaptic transmission in the insect central nervous system. scienceopen.comboerenlandvogels.nl Neonicotinoids and other related insecticides bind to these receptors, mimicking the action of the natural neurotransmitter acetylcholine. scienceopen.com This binding opens the ion channel, leading to a continuous influx of cations and depolarization of the neuron, which causes the neurotoxic effects. scienceopen.com The selectivity of these insecticides for insects over vertebrates is largely due to differences in the structure and subunit composition of their respective nAChRs. nih.gov It is hypothesized that this compound could potentially interact with these receptors, although its affinity and specific mode of interaction would require empirical investigation.

Anti-inflammatory Pathways and Molecular Targets

Nicotinic acid (niacin) is known to have anti-inflammatory properties, which are mediated through specific molecular pathways. nih.govnih.gov

The primary molecular target for the anti-inflammatory effects of nicotinic acid is the G-protein coupled receptor GPR109A, which is expressed on immune cells such as monocytes and macrophages. nih.govnih.gov Activation of GPR109A by nicotinic acid initiates a signaling cascade that can lead to a reduction in the production of pro-inflammatory mediators. nih.gov

Research on nicotinic acid has shown that it can suppress the secretion of pro-inflammatory cytokines like TNF-α and interleukin-6 from activated monocytes. nih.govnih.gov One of the key pathways implicated is the NF-κB transcription pathway, a central regulator of inflammation. nih.gov Nicotinic acid has been shown to inhibit the activation of this pathway, thereby reducing the expression of inflammatory genes. nih.gov While it is not confirmed, the nicotinic acid portion of this compound suggests that it could potentially engage with these anti-inflammatory pathways.

| Biological Activity | Potential Molecular Target/Pathway | Anticipated Effect |

|---|---|---|

| Herbicidal/Plant Growth Regulation | Auxin receptors (e.g., TIR1) | Disruption of normal plant growth and development |

| Insecticidal | Nicotinic acetylcholine receptors (nAChRs) | Overstimulation of the insect central nervous system |

| Anti-inflammatory | GPR109A receptor, NF-κB pathway | Reduction of pro-inflammatory cytokine production |

Cyclooxygenase (COX) Isoform Selectivity (e.g., COX-2 inhibition)

The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (B1171923) (PGs). nih.gov The discovery of two distinct isoforms, COX-1 and COX-2, clarified the dual roles of PGs in physiological and pathological states. nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is an inducible isoform that is upregulated during inflammation. nih.gov

Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net While nicotinic acid (niacin) has been shown to possess anti-inflammatory properties, current research available in public databases does not provide specific data on the direct inhibitory activity or isoform selectivity of this compound on COX-1 and COX-2 enzymes. Some studies on niacin suggest its anti-inflammatory effects can be independent of the prostaglandin (B15479496) pathway. researchgate.net

Modulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6, inducible Nitric Oxide Synthase, nitrite (B80452) production)

Inflammatory processes are mediated by a complex network of cytokines, with Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) playing pivotal roles. nih.govmdpi.com Studies on nicotinic acid (niacin) have demonstrated its ability to modulate these pro-inflammatory cytokines. In various experimental models, niacin has been shown to reduce the secretion of TNF-α and IL-6 from macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). researchgate.netnih.govresearchgate.net This effect suggests a potential mechanism for its anti-atherosclerotic and anti-inflammatory benefits beyond its lipid-modifying properties. nih.govresearchgate.net However, specific studies detailing the effects of the this compound derivative on the production of TNF-α, IL-6, or the activity of inducible Nitric Oxide Synthase (iNOS) are not extensively covered in the currently available scientific literature.

Sigma Receptor Ligand Activity (for related acetamide (B32628) derivative)

A structurally related acetamide derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been identified as a ligand for sigma receptors. nih.gov These receptors are unique, membrane-bound proteins involved in a variety of physiological and pharmacological functions, including the modulation of neurotransmitter systems. sigmaaldrich.com

Binding Affinity and Selectivity for Sigma-1 and Sigma-2 Receptors

In vitro binding assays have demonstrated that 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide exhibits a high affinity for the sigma-1 (σ1) receptor. nih.gov Specifically, it was found to have a Ki value of 42 nM for the σ1 receptor. nih.gov The compound also showed significant selectivity for the σ1 subtype over the sigma-2 (σ2) receptor, with a 36-fold higher selectivity for σ1. nih.gov

| Compound | Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 (σ1) | 42 nM nih.gov | 36-fold higher for σ1 vs σ2 nih.gov |

| Sigma-2 (σ2) | Not specified |

Antinociceptive Mechanisms via Sigma-1 Receptor Modulation

The activity of the acetamide derivative as a selective σ1 receptor ligand is linked to its antinociceptive (pain-relieving) effects. nih.gov Sigma-1 receptor antagonists are known to modulate pain signaling, particularly in chronic pain states involving central sensitization. nih.gov The antinociceptive mechanism of σ1 receptor antagonists is believed to involve the inhibition of augmented neuronal excitability. nih.gov This can occur through the modulation of various ion channels and neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) receptor. mdpi.comnih.gov By binding to the σ1 receptor, antagonists can block its interaction with the NR1 subunit of the NMDA receptor, thereby attenuating NMDA receptor-mediated pain signaling and amplification. acs.org Administration of the acetamide derivative has been shown to produce a reduction in formalin-induced nociception, supporting the role of σ1 receptor antagonism in its analgesic properties. nih.gov

Ion Channel Modulation

Effects on Human Ether-a-go-go-Related Gene (hERG) Potassium Channels

The Human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of the potassium ion channel that conducts the rapid delayed rectifier potassium current (IKr). This current is crucial for cardiac action potential repolarization. nih.gov Modulation of hERG channel activity is a critical consideration in drug development due to the risk of life-threatening arrhythmias. nih.gov

A compound with a similar nicotinic acid core structure, 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (PD-307243), has been identified as a hERG channel activator. nih.govresearchgate.net This compound was found to concentration-dependently increase the hERG current and significantly slow the deactivation and inactivation of the channel. nih.gov However, studies on nicotine (B1678760) itself have shown it to be a blocker of hERG channels, with the blockade being dependent on the channel's inactivation state. nih.gov Specific data on the direct effects of this compound on hERG potassium channels are not detailed in the reviewed literature, highlighting an area for further investigation.

Detailed Analysis of Channel Deactivation and Inactivation Modulation

There is no available scientific literature from the conducted searches detailing the specific effects of this compound on the modulation of ion channel deactivation or inactivation. Research on the interaction of phenoxy nicotinic acid derivatives with ion channels is not apparent in the provided search results. The modulation of ion channels is a complex process, with mechanisms ranging from direct binding and pore blocking to indirect effects via intracellular signaling pathways. nih.gov Neuropeptides, for example, have been shown to modulate neuronal nicotinic acetylcholine receptors (nAChRs) by stabilizing the receptor in a desensitized state or by inducing a channel block. nih.gov However, without specific studies, the activity of this compound at any ion channel remains uncharacterized.

Other Investigated Biological Activities

Alpha-Amylase Inhibition

Specific studies on the alpha-amylase inhibitory activity of this compound have not been identified. However, the nicotinic acid scaffold has been explored for its potential to inhibit carbohydrate-digesting enzymes like α-amylase, a key target in managing postprandial hyperglycemia. nih.govacs.org

Research into various nicotinic acid derivatives has shown promising results. For instance, a library of 5-amino-nicotinic acid derivatives demonstrated significant inhibitory potential against α-amylase, with IC₅₀ values ranging from 12.17 to 37.33 µg/mL. nih.gov Another study focusing on nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring identified compounds with micromolar inhibition against α-amylase. acs.orgnih.gov Specifically, compounds 8 and 44 in that study showed IC₅₀ values of 20.5 µM and 58.1 µM, respectively. nih.gov Mechanistic studies revealed that some of these derivatives act as noncompetitive inhibitors, which offers a potential advantage over competitive inhibitors as their effect is not overcome by increasing substrate concentrations. acs.orgnih.gov

| Compound Class | Specific Derivative | α-Amylase IC₅₀ | Reference |

|---|---|---|---|

| 5-Amino-nicotinic Acid Derivatives | Series of 13 compounds | 12.17 - 37.33 µg/mL | nih.gov |

| 6-Substituted Nicotinic Acid Derivatives | Compound 8 | 20.5 µM | nih.gov |

| Compound 44 | 58.1 µM | nih.gov |

Antimicrobial Potential (e.g., antibacterial, antituberculosis activity)

While there is no direct evidence regarding the antimicrobial properties of this compound, the nicotinic acid framework is a cornerstone of several important antimicrobial agents, most notably in the treatment of tuberculosis. drugs.comresearchgate.net Nicotinic acid derivatives are recognized as highly specific antibacterial agents, primarily active against Mycobacterium species. drugs.com

The anti-tuberculosis drug isoniazid (B1672263), a derivative of nicotinic acid, functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. jalsnet.com Numerous studies have synthesized and evaluated novel nicotinic acid derivatives, such as acylhydrazones and nicotinamides, for their antimicrobial efficacy. mdpi.combg.ac.rs For example, certain acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. mdpi.com

In the context of antituberculosis activity, various nicotinic acid hydrazide derivatives have been synthesized and tested against Mycobacterium tuberculosis. Some isatin (B1672199) hydrazides showed potent activity, with MIC values as low as 6.25 µg/mL. nih.gov Another study evaluating nitro-containing nicotinic and isoniazid derivatives found a compound with an MIC of 1.2 µg/mL against Mycobacterium tuberculosis H37Rv. semanticscholar.org

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Acylhydrazone Derivative (13 ) | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | mdpi.com |

| Acylhydrazone Derivative (13 ) | Staphylococcus aureus MRSA ATCC 43300 | 7.81 µg/mL | mdpi.com |

| Isatin Hydrazide (8c ) | Mycobacterium tuberculosis | 6.25 µg/mL | nih.gov |

| Isatin Hydrazide (8b ) | Mycobacterium tuberculosis | 12.5 µg/mL | nih.gov |

| Nitroisoniazid Derivative (11d ) | Mycobacterium tuberculosis H37Rv | 1.2 µg/mL | semanticscholar.org |

Antioxidant Activity

The antioxidant potential of this compound has not been specifically investigated. However, nicotinic acid (niacin) and its derivatives are known to possess antioxidant properties. researchgate.net Nicotinic acid is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular redox reactions that can influence antioxidative capacity. researchgate.net

Studies on various derivatives have demonstrated direct antioxidant effects. For example, nicotinic acid hydrazide (NAH) was found to exhibit dose-dependent scavenging of diphenylpicrylhydrazyl (DPPH) and hydroxyl radicals. researchgate.net In other research, newly synthesized nicotinic acid derivatives were evaluated for their antioxidant potential by measuring superoxide (B77818) dismutase (SOD) levels, an important endogenous antioxidant enzyme. researchgate.netnih.gov One compound, in particular, exhibited an SOD level almost comparable to the standard antioxidant, ascorbic acid. nih.gov The combination of antioxidant and antimicrobial activities in some nicotinamide derivatives suggests a multi-faceted therapeutic potential for this class of compounds. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 2-(3,4-Dichlorophenoxy)nicotinic Acid, might interact with a protein target.

Prediction of Ligand-Receptor Binding Interactions (e.g., COX-2, hERG, Sigma Receptors)

No specific molecular docking studies were found that investigated the binding interactions of this compound with Cyclooxygenase-2 (COX-2), the human Ether-à-go-go-Related Gene (hERG) channel, or Sigma receptors. While these are common targets for assessing the therapeutic potential and off-target effects of new compounds, research detailing the specific binding modes, poses, or interactions of this particular molecule with these receptors is not available in the reviewed literature.

Identification of Key Amino Acid Residues Involved in Binding Pockets

As no docking studies were identified, there is consequently no information available on the key amino acid residues within the binding pockets of COX-2, hERG, or Sigma receptors that might interact with this compound. Such studies would typically identify specific residues responsible for hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-receptor complex.

Binding Energy Calculations and Affinity Prediction

Binding energy calculations and affinity predictions quantify the strength of the interaction between a ligand and its target. No published data were found that report the calculated binding energies or predicted affinities for the interaction of this compound with any protein target, including COX-2, hERG, or Sigma receptors.

Interactive Data Table: Predicted Binding Affinities

| Target Receptor | Predicted Binding Energy (kcal/mol) | Predicted Affinity (Ki, nM) | Source |

|---|---|---|---|

| COX-2 | Data Not Available | Data Not Available | N/A |

| hERG | Data Not Available | Data Not Available | N/A |

| Sigma Receptor | Data Not Available | Data Not Available | N/A |

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Analysis of Molecular Orbitals and Electronic Structure (e.g., Density Functional Theory methods)

No studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the molecular orbitals (e.g., HOMO, LUMO), electronic structure, or electrostatic potential of this compound were located. Such analyses are fundamental to understanding the molecule's intrinsic reactivity and potential for intermolecular interactions.

Interactive Data Table: Quantum Chemical Properties

| Property | Calculated Value | Method/Basis Set | Source |

|---|---|---|---|

| HOMO Energy | Data Not Available | N/A | N/A |

| LUMO Energy | Data Not Available | N/A | N/A |

| HOMO-LUMO Gap | Data Not Available | N/A | N/A |

| Dipole Moment | Data Not Available | N/A | N/A |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. No research was found detailing the conformational analysis or the potential energy landscape of this compound. This information would be crucial for understanding its flexibility and the range of shapes it can adopt, which in turn influences its ability to bind to receptor sites.

Ligand Efficiency and Drug-likeness Assessment

In the early stages of drug discovery, computational methods are invaluable for assessing the potential of a chemical entity to be developed into an orally bioavailable drug. This assessment often revolves around two key concepts: drug-likeness and ligand efficiency. Drug-likeness evaluates whether a compound possesses physicochemical properties similar to those of known oral drugs. Ligand efficiency (LE) provides a measure of a molecule's binding potency in relation to its size, helping to identify small, efficient binders that are ideal starting points for optimization.

A critical framework for evaluating drug-likeness is Lipinski's Rule of Five. molinspiration.com This rule establishes a set of simple molecular property thresholds that are commonly met by orally administered drugs. The guidelines are as follows:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (Log P) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Compounds that adhere to these rules are considered more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. molinspiration.com

The drug-likeness profile of this compound has been evaluated using in silico predictive models. These computational tools calculate key physicochemical descriptors from the molecule's two-dimensional structure to assess its compliance with established drug-likeness criteria. The analysis provides a foundational understanding of the compound's potential pharmacokinetic behavior.

The calculated physicochemical properties for this compound are detailed in the table below. These parameters are essential for predicting its ADME profile and assessing its viability as a drug candidate.

| Parameter | Predicted Value | Lipinski's Rule Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 298.11 | ≤ 500 | Yes |

| Consensus Log P | 3.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) (Ų) | 62.06 | N/A | N/A |

| Number of Rotatable Bonds | 3 | N/A | N/A |

| Lipinski's Rule Violations | 0 | ≤ 1 | Yes |

Based on the computational analysis, this compound exhibits a promising drug-like profile. The molecule's molecular weight of 298.11 g/mol is well within the sub-500 Dalton range typically associated with good oral bioavailability. Its predicted lipophilicity, represented by a consensus Log P of 3.85, is also within the acceptable limit, suggesting a favorable balance between aqueous solubility and lipid membrane permeability. Furthermore, the compound has one hydrogen bond donor and four hydrogen bond acceptors, comfortably adhering to Lipinski's criteria. Consequently, this compound shows zero violations of Lipinski's Rule of Five, indicating a high probability of possessing drug-like pharmacokinetic properties.

Ligand efficiency (LE) could not be calculated for this compound as this metric requires experimental binding affinity data (e.g., Kᵢ or IC₅₀) for a specific biological target, which is not publicly available. The LE formula, LE = 1.4(−log IC₅₀)/N (where N is the number of non-hydrogen atoms), quantifies the binding energy per heavy atom, making it a crucial tool for optimizing fragments into lead compounds. swissadme.ch While a quantitative LE value cannot be determined, the favorable drug-likeness profile of the molecule suggests it is a structurally efficient scaffold for potential further development, should biological activity be identified.

Preclinical Experimental Methodologies and in Vitro/in Vivo Models

In Vitro Pharmacological Profiling

In vitro studies are fundamental in the initial stages of drug discovery and development, providing insights into the molecular mechanisms of action of a compound. For 2-(3,4-Dichlorophenoxy)nicotinic acid and related molecules, a variety of cell-based and biochemical assays are employed to delineate their pharmacological profile.

To investigate the anti-inflammatory potential of nicotinic acid derivatives, researchers often utilize macrophage cell lines such as RAW 264.7. These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing inflammatory mediators.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. nih.govnih.gov It is a crucial first step to ensure that the compound of interest does not exhibit cytotoxicity at the concentrations being tested for anti-inflammatory effects. The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. nih.govnih.gov

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator. researchgate.net In the context of inflammation, the inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to a significant increase in NO production. nih.gov By treating LPS-stimulated RAW 264.7 cells with the test compound and subsequently performing the Griess assay on the cell culture supernatant, researchers can determine if the compound inhibits NO production, indicating potential anti-inflammatory activity. researchgate.netrbmb.net Studies on other anti-inflammatory agents have shown significant reductions in NO levels in LPS-stimulated RAW 264.7 cells. researchgate.net

Table 1: Representative Data from Cell-Based Anti-inflammatory Assays

| Assay Type | Cell Line | Stimulant | Compound | Observation | Implication |

| MTT Assay | RAW 264.7 | - | Test Compound | High cell viability at test concentrations | Compound is not cytotoxic and suitable for further assays. |

| Griess Assay | RAW 264.7 | LPS | Test Compound | Dose-dependent decrease in nitric oxide production | Compound exhibits potential anti-inflammatory properties. |

While specific sigma receptor binding data for this compound is not detailed in the provided context, receptor binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand known to bind to the receptor with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity. For nicotinic acid derivatives, understanding their interaction with various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs), is crucial for elucidating their pharmacological effects. nih.govnih.govnih.gov

The patch-clamp technique is a gold-standard electrophysiological method used to study ion channels. nih.gov A significant consideration in drug development is the potential for a compound to interact with the human Ether-à-go-go-Related Gene (hERG) potassium channels, as inhibition of these channels can lead to cardiac arrhythmias. nih.goveurofinsdiscovery.comreactionbiology.com

In a typical hERG patch-clamp assay, cells stably expressing hERG channels (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) are used. nih.govresearchgate.net The patch-clamp technique allows for the measurement of the electrical current flowing through the hERG channels in response to a specific voltage protocol. researchgate.net The effect of a test compound is assessed by applying it to the cells and observing any changes in the hERG current. For instance, a related compound, 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (PD-307243), was shown to be a hERG channel activator, increasing the hERG current in a concentration-dependent manner. nih.gov

Table 2: Illustrative Findings from hERG Patch-Clamp Studies

| Cell Line | Technique | Compound | Key Finding | Significance |

| CHO cells | Whole-cell patch-clamp | PD-307243 | Concentration-dependent increase in hERG current | Indicates modulation of cardiac ion channel activity. |

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the synthesis of prostaglandins (B1171923). mdpi.comdiva-portal.orgspringernature.com Inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.govresearchgate.net In vitro assays for COX-2 inhibition typically measure the ability of a compound to block the conversion of a substrate, such as arachidonic acid, into prostaglandins. mdpi.comdiva-portal.org Various detection methods can be employed, including immunoassays or chromatographic techniques, to quantify the products of the enzymatic reaction. mdpi.com

Alpha-Amylase Inhibition:

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. nih.govrjpponline.org Inhibitors of this enzyme can be beneficial in managing postprandial hyperglycemia. nih.govmdpi.com An in vitro alpha-amylase inhibition assay typically involves incubating the enzyme with a starch solution in the presence and absence of the test compound. nih.gov The inhibitory activity is determined by measuring the amount of reducing sugars produced, often using a colorimetric method with dinitrosalicylic acid (DNS) reagent. nih.gov

Table 3: Example Data from Enzyme Inhibition Assays

| Enzyme Target | Assay Principle | Compound Type | Expected Outcome | Therapeutic Relevance |

| Cyclooxygenase-2 (COX-2) | Measures prostaglandin (B15479496) synthesis | Nicotinic acid derivative | Inhibition of enzyme activity | Anti-inflammatory |

| Alpha-Amylase | Measures starch hydrolysis | Nicotinic acid derivative | Inhibition of enzyme activity | Antidiabetic |

While this compound itself is not typically studied for direct DNA interaction, its metal complexes have been investigated for their DNA binding properties. europeanreview.orgnih.gov These studies are relevant to the development of potential anticancer agents, as DNA is a primary target for many chemotherapeutic drugs. unipa.itnih.gov

Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and viscosity measurements are commonly used to study the interaction between metal complexes and DNA (often calf thymus DNA, CT-DNA). europeanreview.orgijpsr.com These methods can help determine the mode of binding, such as intercalation (where the complex inserts itself between the base pairs of DNA), groove binding, or electrostatic interactions. nih.gov The binding affinity is often quantified by a binding constant (Kb). europeanreview.org

In Vivo Preclinical Efficacy Models

Animal Models for Inflammatory Pain Assessment (e.g., formalin test, carrageenan-induced arthritis in rodents)

The formalin test is a widely utilized model in rodents to assess nociception. It involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. meliordiscovery.com The initial phase (Phase I) is an acute response lasting the first 5-10 minutes, followed by a second, more persistent phase (Phase II) that begins approximately 20-40 minutes post-injection and is associated with inflammatory processes and central sensitization. meliordiscovery.com

Another common model is carrageenan-induced arthritis, where intra-articular injection of carrageenan, a seaweed extract, induces a localized, acute inflammatory response characterized by edema, synovial inflammation, and cartilage degradation. nih.govnih.gov This model is used to evaluate the efficacy of anti-inflammatory and anti-arthritic compounds. nih.gov

A review of published scientific literature did not yield specific studies that have utilized the formalin test or the carrageenan-induced arthritis model to assess the anti-inflammatory or analgesic properties of this compound.

Insect Bioassays for Insecticidal Activity (e.g., against specific aphid, bollworm, weevil species)

Insect bioassays are standard laboratory procedures designed to determine the toxicity and efficacy of a compound against various insect pests. These assays are crucial in the development of new insecticides. Methodologies vary depending on the target insect but often involve topical application or dietary exposure to the test compound, followed by mortality assessment over a defined period.

Despite the existence of established bioassay protocols for pests such as aphids, bollworms, and weevils, there is no specific information available in the scientific literature regarding the evaluation of this compound for insecticidal activity against these or other insect species.

Plant Bioassays for Herbicidal Activity (e.g., bentgrass, duckweed assays)

Plant bioassays are essential for screening compounds for potential herbicidal properties. Common assays use indicator species like bentgrass (Agrostis sp.) for monocotyledonous plants and duckweed (Lemna sp.) for aquatic plants. These tests typically measure endpoints such as growth inhibition, root elongation, or mortality after exposure to the test substance. While nicotinic acid derivatives have been investigated for herbicidal properties, with some showing activity against bentgrass and duckweed, specific bioassay data for this compound is not available in reviewed sources. usda.gov

Analytical Methodologies for Compound Detection and Quantification in Biological Matrices

The ability to accurately detect and quantify a compound in biological matrices like blood, serum, or tissue is fundamental for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. nih.gov When coupled with an Ultraviolet (UV) detector, it provides a robust and widely accessible method for analyzing compounds that absorb UV light. nih.gov

While a specific, validated HPLC-UV method for this compound was not found in the reviewed literature, a suitable method can be inferred from established protocols for structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and nicotinic acid. nih.govdeswater.comchromatographyonline.com The methodology would involve extraction of the compound from the biological matrix, followed by separation on a reverse-phase column (typically a C18 column) and detection at a wavelength corresponding to the compound's maximum UV absorbance. nih.gov

Below is an interactive table outlining the typical parameters that would be established during the development of an HPLC-UV method for this compound, based on methods for similar analytes.

| Parameter | Typical Specification | Rationale / Comment |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar to nonpolar compounds from aqueous matrices. |

| Mobile Phase | Acetonitrile and acidified water (e.g., with formic or acetic acid) | Acetonitrile is a common organic modifier. Acidification of the aqueous phase ensures the acidic compound is in its neutral, non-ionized form for better retention on the C18 column. |

| Elution Mode | Isocratic or Gradient | Gradient elution (where the mobile phase composition changes over time) is often used to effectively separate the analyte from matrix components. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns of this dimension. nih.gov |

| Detection Wavelength | ~230 nm or ~280-285 nm | Based on the UV absorbance maxima of the dichlorophenoxy and nicotinic acid chromophores. The optimal wavelength would need to be determined experimentally. nih.gov |

| Sample Preparation | Protein precipitation followed by liquid-liquid or solid-phase extraction | Necessary to remove interfering substances from the biological matrix (e.g., serum, plasma) and concentrate the analyte before injection. nih.gov |

Future Perspectives and Translational Research Opportunities

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity or Potency

The rational design of analogues of 2-(3,4-Dichlorophenoxy)nicotinic acid will be pivotal in optimizing its biological activity. Structure-activity relationship (SAR) studies are essential to identify which molecular modifications lead to enhanced potency and selectivity for specific biological targets. nih.gov

Key strategies for analogue development will likely focus on:

Modification of the Nicotinic Acid Ring: Altering substituents on the pyridine (B92270) ring can influence binding affinity and specificity, particularly for targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Introducing small alkyl or electron-withdrawing groups could fine-tune the electronic properties and steric profile of the molecule.

Alteration of the Dichlorophenoxy Moiety: The position and number of chlorine atoms on the phenyl ring are critical determinants of activity, as seen in related phenoxy herbicides. nih.gov Synthesizing analogues with different halogen substitutions (e.g., fluorine, bromine) or alternative substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro) could dramatically alter target selectivity and metabolic stability.

Modification of the Ether Linkage: The oxygen bridge connecting the two ring systems is another site for modification. Replacing it with sulfur (thioether) or nitrogen (amine) could change the molecule's conformational flexibility and binding properties.

Computational methods, such as free-energy perturbation (FEP), can be employed to predict the potency and selectivity of designed analogues before their synthesis, thereby streamlining the discovery process. nih.gov This approach has proven successful in identifying mutations that enhance the selectivity of conotoxins for nAChR subtypes, a strategy that could be adapted for small molecules like nicotinic acid derivatives. nih.gov

| Modification Site | Proposed Change | Potential Impact | Rationale |

|---|---|---|---|

| Nicotinic Acid Ring | Addition of methyl or ethyl groups | Modify steric interactions and binding affinity | Fine-tune receptor pocket fit |

| Dichlorophenoxy Ring | Vary chlorine positions (e.g., 2,4- or 2,5-) | Alter selectivity and herbicidal/therapeutic profile | Substitution patterns are key to the activity of phenoxy compounds nih.gov |

| Dichlorophenoxy Ring | Replace chlorine with other halogens (F, Br) | Change metabolic stability and electronic properties | Halogen choice impacts lipophilicity and target interaction |

| Ether Linkage | Replace oxygen with sulfur (thioether) | Alter bond angle and flexibility | Explore different conformational possibilities |

Exploration of Novel Therapeutic or Agrochemical Applications

The dual nature of the this compound scaffold suggests potential applications in both medicine and agriculture.

Therapeutic Applications: Nicotinic acid and its derivatives are known to have significant pharmacological effects, including lipid-lowering properties and the ability to modulate nAChRs. nih.govnih.gov Future research could explore the potential of this compound and its analogues in:

Neurological Disorders: By targeting specific nAChR subtypes, novel analogues could be developed for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia, where nicotinic system dysfunction is implicated. nih.gov

Dyslipidemia: Nicotinic acid is a well-established agent for raising high-density lipoprotein (HDL) cholesterol. nih.govnih.gov New derivatives could be designed to retain these benefits while minimizing side effects like flushing. nih.gov

Inflammatory Conditions: Certain nAChR subtypes are involved in modulating inflammatory pathways, suggesting a potential role for selective agonists in treating inflammatory diseases.

Agrochemical Applications: The dichlorophenoxy component is a hallmark of auxinic herbicides like 2,4-D. wikipedia.orgmt.gov This suggests that this compound could function as a plant growth regulator or a selective herbicide. nih.govorst.edu Research into a related compound, 3,4-Dichlorophenoxyacetic acid, has focused on creating controlled-release nano-hybrid formulations to improve environmental safety. nih.gov A similar strategy could be applied here. Furthermore, the compound 2-(3,4 dichlorophenoxy)-triethylamine has been shown to affect photosynthesis, indicating that this structural class can interact with fundamental plant processes. nih.gov Future work could focus on:

Selective Herbicides: Developing analogues that target specific weed species while leaving crops unharmed.

Plant Growth Regulators: Optimizing the auxin-like activity to enhance crop yield, promote rooting, or prevent premature fruit drop. nih.gov

| Domain | Potential Application | Underlying Rationale |

|---|---|---|

| Therapeutic | Cognitive enhancers in neurodegenerative diseases | Modulation of nicotinic acetylcholine receptors by the nicotinic acid moiety nih.gov |

| Therapeutic | Treatment of dyslipidemia | Known effects of nicotinic acid on lipid metabolism nih.govnih.gov |

| Agrochemical | Selective broadleaf herbicide | Structural similarity to auxinic herbicides like 2,4-D and 3,4-D mt.govnih.gov |

| Agrochemical | Plant growth regulator | Auxin-like activity can be harnessed to improve crop development nih.gov |

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems biology approach is necessary. The integration of various "omics" data types can provide a holistic view of the compound's mechanism of action at multiple molecular levels. nih.govmixomics.org This approach allows researchers to move beyond a single target and understand the broader network of interactions influenced by the molecule. nih.gov

Genomics and Transcriptomics (RNA-Seq): These techniques can identify genes and pathways that are up- or down-regulated in response to treatment with the compound. This could reveal the primary mode of action (e.g., auxin signaling in plants, nAChR-related pathways in neurons) as well as potential off-target effects.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can confirm the functional consequences of the transcriptomic changes and identify the specific proteins that directly interact with the compound or are affected by its activity. nih.gov

Metabolomics: This approach measures changes in the levels of small-molecule metabolites, providing a real-time snapshot of the physiological state of the cell or organism. It can reveal disruptions in metabolic pathways and help identify biomarkers of efficacy or toxicity. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the compound's biological activity, leading to a deeper mechanistic understanding that can guide further analogue design and application development. mdpi.comarxiv.org

Development of Sustainable Synthetic Routes

The future production of this compound and its derivatives should align with the principles of green chemistry. rsc.org Traditional chemical synthesis often relies on harsh reagents and produces significant waste. nih.govresearchgate.net Developing sustainable synthetic routes is crucial for environmental and economic viability.

Key areas for development include:

Biocatalysis: The use of enzymes to carry out specific chemical transformations can lead to higher selectivity, milder reaction conditions, and reduced waste. rsc.orgnih.gov For instance, nitrile hydratase is used in the industrial synthesis of nicotinamide (B372718) from 3-cyanopyridine, and similar enzymatic steps could be incorporated. wikipedia.org

Green Solvents: Replacing hazardous organic solvents with water or bio-based solvents can dramatically reduce the environmental impact of the synthesis. researchgate.net

Flow Chemistry: Continuous-flow microreactors offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org They allow for precise control over reaction parameters, often leading to higher yields and purity.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. chimia.chnih.gov

Research into sustainable methods for producing cyclic oxyterpenes and other complex molecules demonstrates that green chemistry principles can be successfully applied to create valuable chemicals from renewable feedstocks. mdpi.comresearchgate.net Applying these strategies to the synthesis of nicotinic acid derivatives will be a key objective for future research. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-(3,4-Dichlorophenoxy)nicotinic Acid with high purity?

- Methodology :

- Step 1 : Start with nicotinic acid as the core structure. Introduce the 3,4-dichlorophenoxy group via nucleophilic aromatic substitution or Ullmann coupling, using copper catalysts under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted starting materials. Confirm purity using HPLC (>95% purity threshold) .

- Step 3 : Validate the structure via / NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals in moist environments, as these may trigger decomposition or hazardous reactions .

- Storage : Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) at 4°C in a dedicated, well-ventilated cabinet. Monitor for moisture ingress, which can hydrolyze the compound .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Compare retention times against a certified standard .

- Spectroscopy : Confirm the aromatic and carboxylic acid moieties via FT-IR (peaks at ~1700 cm for C=O and ~1250 cm for C-O). Validate substitution patterns using NMR (e.g., aromatic proton splitting patterns) .

Advanced Research Questions

Q. What strategies can be employed to elucidate the metabolic pathways of this compound in plant or animal models?

- Methodology :

- In vitro assays : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify phase I metabolites (oxidation, hydrolysis). Use LC-MS/MS for metabolite profiling .

- Radiolabeling : Synthesize a -labeled analog to track absorption, distribution, and excretion in vivo. Autoradiography and scintillation counting can quantify tissue-specific accumulation .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for chlorinated phenoxy compounds?

- Methodology :

- Comparative studies : Replicate in vitro assays (e.g., Ames test for mutagenicity) using the same batch of compound tested in vivo to control for purity variations .

- Dose adjustments : Account for metabolic activation differences by using physiologically based pharmacokinetic (PBPK) modeling to align in vitro effective concentrations with in vivo exposure levels .

Q. What experimental designs are optimal for assessing the environmental persistence and degradation products of this compound in soil and water systems?

- Methodology :

- Soil microcosms : Spike soil samples with the compound and monitor degradation via HPLC-MS over 60 days under controlled conditions (e.g., aerobic vs. anaerobic, varying pH). Identify metabolites (e.g., dechlorinated derivatives) .

- Water treatment simulations : Use rapid sand filters (10–12 min residence time, 0.8–1.2 mm quartz sand) to study adsorption and microbial degradation. Measure non-volatile organic carbon (NVOC) as a persistence indicator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.